molecular formula C15H10Cl2F3NO B5819943 N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide

N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B5819943
M. Wt: 348.1 g/mol
InChI Key: SMUDWMSMOGGQDM-UHFFFAOYSA-N
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Description

N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide is a chemical compound that features a trifluoroacetamide group attached to a bis(4-chlorophenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of bis(4-chlorophenyl)methylamine with trifluoroacetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The bis(4-chlorophenyl)methyl moiety can undergo oxidation to form corresponding quinones or reduction to form the corresponding amines.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced derivatives.

    Hydrolysis: Amine and trifluoroacetic acid.

Scientific Research Applications

N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The bis(4-chlorophenyl)methyl moiety may interact with hydrophobic regions of biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide: Similar structure but with a methylbenzamide group instead of trifluoroacetamide.

    N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroethanamide: Similar structure but with a trifluoroethanamide group.

Uniqueness

N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-11-5-1-9(2-6-11)13(21-14(22)15(18,19)20)10-3-7-12(17)8-4-10/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUDWMSMOGGQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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